7-chloro-2-(5-methylfuran-2-yl)-N-(2-methylphenyl)imidazo[2,1-b][1,3]benzothiazol-3-amine
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Overview
Description
7-chloro-2-(5-methylfuran-2-yl)-N-(2-methylphenyl)imidazo[2,1-b][1,3]benzothiazol-3-amine is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]benzothiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as the chloro, methylfuran, and methylphenyl groups, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2-(5-methylfuran-2-yl)-N-(2-methylphenyl)imidazo[2,1-b][1,3]benzothiazol-3-amine typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the synthesis may start with the preparation of an intermediate compound, followed by cyclization using a suitable catalyst and reaction conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often include the use of advanced catalytic systems and controlled reaction environments to achieve efficient synthesis on a large scale .
Chemical Reactions Analysis
Types of Reactions
7-chloro-2-(5-methylfuran-2-yl)-N-(2-methylphenyl)imidazo[2,1-b][1,3]benzothiazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce derivatives with different functional groups .
Scientific Research Applications
7-chloro-2-(5-methylfuran-2-yl)-N-(2-methylphenyl)imidazo[2,1-b][1,3]benzothiazol-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-chloro-2-(5-methylfuran-2-yl)-N-(2-methylphenyl)imidazo[2,1-b][1,3]benzothiazol-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that influence cellular processes, such as signal transduction, gene expression, or metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: Known for their pharmacological activities.
Imidazo[1,2-a]pyrimidines: Widely studied for their synthetic versatility and biological properties.
Uniqueness
7-chloro-2-(5-methylfuran-2-yl)-N-(2-methylphenyl)imidazo[2,1-b][1,3]benzothiazol-3-amine stands out due to its unique combination of functional groups, which imparts distinct chemical reactivity and potential biological activities. Its structure allows for diverse modifications, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C21H16ClN3OS |
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Molecular Weight |
393.9 g/mol |
IUPAC Name |
6-chloro-2-(5-methylfuran-2-yl)-N-(2-methylphenyl)imidazo[2,1-b][1,3]benzothiazol-1-amine |
InChI |
InChI=1S/C21H16ClN3OS/c1-12-5-3-4-6-15(12)23-20-19(17-10-7-13(2)26-17)24-21-25(20)16-9-8-14(22)11-18(16)27-21/h3-11,23H,1-2H3 |
InChI Key |
VJKITJTZRUFEAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=C(N=C3N2C4=C(S3)C=C(C=C4)Cl)C5=CC=C(O5)C |
Origin of Product |
United States |
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